5-Bromo-2-fluoro-3-methylbenzyl alcohol
Description
5-Bromo-2-fluoro-3-methylbenzyl alcohol (C₈H₇BrFO, molecular weight: 221.04 g/mol) is a halogenated benzyl alcohol derivative featuring a bromine atom at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 3-position of the benzene ring. This compound is part of a broader class of substituted benzyl alcohols, which are critical intermediates in pharmaceutical, agrochemical, and materials science research .
Properties
IUPAC Name |
(5-bromo-2-fluoro-3-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZWWIGAJPWVLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-methylbenzyl alcohol typically involves the bromination and fluorination of 3-methylbenzyl alcohol. The process can be carried out using bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: 5-Bromo-2-fluoro-3-methylbenzaldehyde or 5-Bromo-2-fluoro-3-methylbenzoic acid.
Reduction: 5-Fluoro-3-methylbenzyl alcohol or 3-methylbenzyl alcohol.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-fluoro-3-methylbenzyl alcohol is used in scientific research for:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: Studying the effects of halogenated benzyl alcohols on biological systems.
Medicine: Investigating potential pharmaceutical applications due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-methylbenzyl alcohol involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Key Observations:
Molecular Weight and Polarity :
- Chlorine substitution (as in 3-bromo-5-chloro-2-hydroxybenzyl alcohol) increases molecular weight and lipophilicity, which may enhance membrane permeability in biological systems .
- Methoxy-substituted derivatives (e.g., 3-bromo-2-methoxy-5-methylbenzyl alcohol) exhibit higher molecular weights and altered solubility profiles due to the polar OCH₃ group .
Biological Activity
5-Bromo-2-fluoro-3-methylbenzyl alcohol is a compound of interest in medicinal chemistry and biochemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and fluorine substituents on a benzene ring, which can significantly influence its reactivity and interactions with biological targets. The molecular structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : This compound has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. Inhibition of this enzyme can lead to altered pharmacokinetics of co-administered drugs, potentially increasing their efficacy or toxicity .
- Cell Signaling Modulation : It affects cellular signaling pathways by altering the expression of genes involved in the metabolism of xenobiotics. This modulation can impact various cellular processes, including proliferation and apoptosis .
Biological Activities
The compound exhibits several biological activities that are relevant in pharmacological contexts:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the inhibition of specific signaling pathways .
- Antimicrobial Properties : Research indicates that this compound may have antimicrobial effects, making it a candidate for further exploration in the development of new antimicrobial agents .
Case Studies
- CYP1A2 Inhibition : A study evaluated the inhibitory effects of various benzaldehyde derivatives on CYP1A2 activity. This compound was identified as a potent inhibitor, with an IC50 value suggesting significant potential for drug-drug interactions .
- Cell Viability Assays : In vitro assays demonstrated that treatment with this compound resulted in reduced viability of certain cancer cell lines, indicating its potential as an anticancer agent .
Data Table
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| CYP1A2 Inhibition | Enzyme interaction | |
| Anticancer Effects | Induction of apoptosis | |
| Antimicrobial Activity | Interaction with microbial enzymes |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). This property may enhance its therapeutic potential for central nervous system disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
